2-(6-Amino-1H-indol-1-YL)ethan-1-OL
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Overview
Description
2-(6-Amino-1H-indol-1-YL)ethan-1-OL is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, features an indole ring substituted with an amino group and an ethan-1-ol side chain, making it a versatile molecule in synthetic chemistry and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-1H-indol-1-YL)ethan-1-OL typically involves the construction of the indole ring followed by functional group modifications. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The amino group can be introduced through nitration followed by reduction, and the ethan-1-ol side chain can be added via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as nitration, reduction, and alkylation, optimized for large-scale production. Catalysts and specific reaction conditions are employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-1H-indol-1-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the indole ring or the amino group.
Substitution: The amino group and the ethan-1-ol side chain can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and other functionalized derivatives, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
2-(6-Amino-1H-indol-1-YL)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and as a fluorescent probe.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(6-Amino-1H-indol-1-YL)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor domains. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)ethan-1-ol: Known for its sleep-inducing properties and biological activities.
2-(dimethylamino)ethan-1-ol: Used in various chemical syntheses and industrial applications.
2-(1H-Imidazol-1-yl)ethanol: Utilized in pharmaceutical and chemical industries.
Uniqueness
2-(6-Amino-1H-indol-1-YL)ethan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the amino group and ethan-1-ol side chain allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(6-aminoindol-1-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c11-9-2-1-8-3-4-12(5-6-13)10(8)7-9/h1-4,7,13H,5-6,11H2 |
InChI Key |
HPXPOFHVCCXGBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCO)N |
Origin of Product |
United States |
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